molecular formula C5H7N3O2S B1456510 6-(methylsulfonyl)pyridazin-3-amine CAS No. 61071-25-8

6-(methylsulfonyl)pyridazin-3-amine

Cat. No.: B1456510
CAS No.: 61071-25-8
M. Wt: 173.2 g/mol
InChI Key: DFILSRYYRSYGIQ-UHFFFAOYSA-N
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Description

6-(methylsulfonyl)pyridazin-3-amine: is a chemical compound with the molecular formula C5H7N3O2S It is a derivative of pyridazine, characterized by the presence of an amine group at the 3-position and a methylsulfonyl group at the 6-position

Scientific Research Applications

Chemistry: In chemistry, 6-(methylsulfonyl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, depending on their specific modifications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new materials and coatings.

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-3-pyridazinamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

3-Pyridazinamine, a similar compound, has been found to have various applications in the chemical industry, including water treatment, pharmaceuticals, catalysis, agrochemicals, and biodegradation . It is also being investigated as a potential herbicide and a potential biodegradable plasticizer . These applications could potentially extend to 3-Pyridazinamine, 6-(methylsulfonyl)-.

Mechanism of Action

Target of Action

6-(methylsulfonyl)pyridazin-3-amine, a derivative of pyridazine, is known to exhibit a wide range of pharmacological activities Pyridazinone derivatives, to which this compound belongs, have been associated with a plethora of activities .

Mode of Action

It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad spectrum of pharmacological activities associated with pyridazinone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-Pyridazinamine, 6-(methylsulfonyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Pyridazinamine, 6-(methylsulfonyl)- exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, it has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Pyridazinamine, 6-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to 3-Pyridazinamine, 6-(methylsulfonyl)- can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 3-Pyridazinamine, 6-(methylsulfonyl)- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-Pyridazinamine, 6-(methylsulfonyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, it has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species .

Transport and Distribution

The transport and distribution of 3-Pyridazinamine, 6-(methylsulfonyl)- within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions can affect the compound’s efficacy and toxicity, as well as its overall distribution within the body .

Subcellular Localization

The subcellular localization of 3-Pyridazinamine, 6-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For instance, it has been found to localize in the mitochondria, where it affects mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(methylsulfonyl)pyridazin-3-amine typically involves the introduction of the methylsulfonyl group to a pyridazine derivative. One common method is the reaction of 3-aminopyridazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(methylsulfonyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyridazinamine derivatives.

Comparison with Similar Compounds

    3-Pyridazinamine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    6-Methylsulfonylpyridazine: Lacks the amine group, affecting its biological activity and reactivity.

    3-Aminopyridazine: Similar structure but without the methylsulfonyl group, leading to different chemical and biological properties.

Uniqueness: 6-(methylsulfonyl)pyridazin-3-amine is unique due to the presence of both the amine and methylsulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

6-methylsulfonylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILSRYYRSYGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737189
Record name 6-(Methanesulfonyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61071-25-8
Record name 6-(Methanesulfonyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfonyl)pyridazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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